
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a cyclopropyl-substituted azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Azetidine Formation: The azetidine ring can be synthesized through cyclization of appropriate precursors under basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrrole with the cyclopropyl-substituted azetidine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the azetidine ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may serve as a probe in biological studies to understand the interactions of brominated pyrrole derivatives with biological targets.
Medicine
Industry
Used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action would depend on the specific biological target. Generally, compounds like (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-hydroxyazetidin-1-yl)methanone: Lacks the cyclopropyl group.
(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)ethanone: Has an ethanone group instead of methanone.
Uniqueness
The presence of both the brominated pyrrole and the cyclopropyl-substituted azetidine makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H15BrN2O2 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
(4-bromo-1-methylpyrrol-2-yl)-(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C12H15BrN2O2/c1-14-5-9(13)4-10(14)11(16)15-6-12(17,7-15)8-2-3-8/h4-5,8,17H,2-3,6-7H2,1H3 |
Clave InChI |
HHUYHHQPNICUFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)N2CC(C2)(C3CC3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
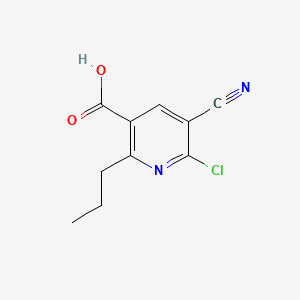
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
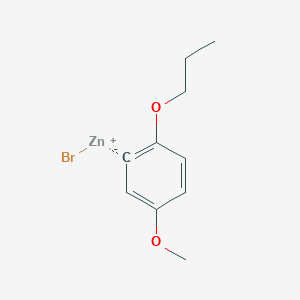
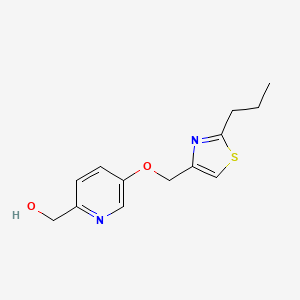
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
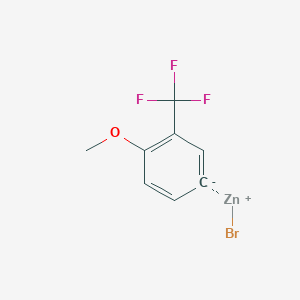

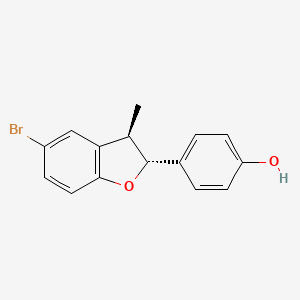
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)

